molecular formula C14H15NO4 B3060863 Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate CAS No. 922520-00-1

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

Cat. No.: B3060863
CAS No.: 922520-00-1
M. Wt: 261.27
InChI Key: NCKHXYXGTXKGGS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy at position 7, methyl at position 8, and an ethyl ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents. Its structural features, including electron-donating substituents (methoxy, methyl) and hydrogen-bonding capability (hydroxyl), influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

ethyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-8(2)11(18-3)6-5-9(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHXYXGTXKGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727306
Record name Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922520-00-1
Record name Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate typically involves the reaction of appropriate quinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Differences and Similarities:

Compound Name Substituents (Positions) Functional Groups Reference
Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate 4-OH, 7-OCH₃, 8-CH₃ Hydroxyl, methoxy, methyl, ester
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) 4=O, 7-OCH₃, 8-CH₃ Oxo, methoxy, methyl, ester
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate 4-OH, 7-CH₃ Hydroxyl, methyl, ester
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 4=O, 8-OCH₃ Oxo, methoxy, ester
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃, 8-OCH₃ Chloro, methoxy, ester

Analysis:

  • Oxo vs. Hydroxyl: Compounds like 6g (4=O) lack hydrogen-bonding capacity at position 4 compared to the target compound’s hydroxyl group, reducing solubility in polar solvents .
  • Methoxy/Methyl vs. Halogens: Chloro derivatives (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity but reducing stability in basic conditions .

Physicochemical Properties

Property Target Compound Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Molecular Weight (g/mol) ~245 (estimated) 231.25 295.72
LogP ~2.0 (estimated) 2.01 ~3.5 (predicted)
Solubility Moderate in DMSO Low in water, high in DMSO Low in polar solvents

Key Findings:

  • The 8-methyl and 7-methoxy groups in the target compound enhance lipophilicity (LogP ~2.0) compared to less-substituted analogs .
  • Chloro and nitro substituents (e.g., ) drastically increase molecular weight and reduce aqueous solubility .

Biological Activity

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4C_{13}H_{13}NO_4, with a molecular weight of approximately 247.25 g/mol. The presence of hydroxyl and methoxy groups significantly influences its biological activity and reactivity, making it a valuable intermediate in medicinal chemistry and a subject of interest in biological studies .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential in inhibiting various microbial strains. In vitro studies suggest that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that this compound effectively reduced the viability of Ehrlich Ascites Carcinoma (EAC) cells in vivo, achieving a 100% decrease in tumor cell viability when administered to EAC-bearing mice. The study also reported significant antioxidant effects and apoptosis induction in cancer cells, suggesting its utility as a chemotherapeutic agent .

Table 1: Summary of Anticancer Effects

Study ReferenceCancer TypeEfficacy (%)Mechanism of Action
Ehrlich Ascites Carcinoma100Induction of apoptosis, antioxidant activity

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Preliminary findings indicate that it may reduce inflammation markers in various models, contributing to its overall therapeutic profile .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Quinoline derivatives are known to inhibit topoisomerases and kinases, crucial for DNA replication and cellular processes . The presence of hydroxyl and methoxy groups enhances electron density, potentially increasing binding affinity to these targets.

Case Studies

  • Antitumor Activity in EAC Model :
    • Objective : Evaluate the antitumor effects against EAC cells.
    • Methodology : Mice were treated with the compound; tumor viability was assessed.
    • Results : Complete inhibition of tumor growth was observed, alongside improved liver and kidney function markers .
  • Antimicrobial Efficacy :
    • Objective : Assess antimicrobial properties against bacterial strains.
    • Methodology : In vitro assays were conducted on various microbial species.
    • Results : Significant inhibition was noted against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?

The quinoline core is typically synthesized via condensation of aniline derivatives with β-keto esters under acidic or thermal conditions . For example, substituting aniline with 2-methyl-4-methoxyaniline and reacting with ethyl 3-oxobutanoate can yield intermediates. Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation during cyclization. Optimizing temperature (e.g., 80–120°C) and catalysts (e.g., H₂SO₄ or polyphosphoric acid) improves regioselectivity and yield (up to 60–75% reported for analogous compounds) . Purification often involves recrystallization from ethanol or column chromatography .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline C=O at ~165 ppm) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, with typical R-factors < 5% for high-resolution data . Challenges include polymorphism due to hydroxyl and ester groups influencing crystal packing .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox behavior . Solvent effects (e.g., PCM models) refine dipole moments and charge distribution. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., enzymes with quinoline-binding pockets) .

Advanced: What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

  • Dose-response studies : Varying concentrations (e.g., 1–100 µM) clarify efficacy thresholds. For example, antimicrobial activity (MIC ~25 µg/mL) may plateau at higher doses, while anti-inflammatory effects (IC₅₀ ~10 µM) depend on NF-κB inhibition .
  • Cell-line specificity : Activity disparities arise from membrane permeability differences (e.g., Gram-negative vs. Gram-positive bacteria) or receptor expression levels in mammalian cells .

Basic: How are analytical methods validated for quantifying this compound in complex matrices?

  • HPLC : C18 columns with UV detection (λ = 254 nm) achieve baseline separation (retention time ~8.2 min). Validate via linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95% in spiked plasma) .
  • Stability tests : Assess degradation under light, pH, and temperature (e.g., <5% degradation at 25°C/24 hours) .

Advanced: What mechanistic insights explain regioselectivity in derivatization reactions (e.g., halogenation)?

Electrophilic substitution favors the 5- and 8-positions due to electron-donating methoxy and methyl groups. For example, bromination (NBS/CHCl₃) at C-8 occurs with >80% selectivity, confirmed by NOESY correlations . Steric hindrance from the ethyl ester limits reactivity at C-3 .

Basic: How does polymorphism affect physicochemical properties and bioactivity?

Polymorphs (e.g., Form I vs. II) exhibit distinct melting points (Δmp ~10°C) and solubility (e.g., 2.1 mg/mL vs. 1.5 mg/mL in PBS). Form I’s tighter crystal packing reduces dissolution rate, impacting bioavailability .

Advanced: How do substituent modifications (e.g., replacing methoxy with Cl) alter structure-activity relationships (SAR)?

Modification Impact on Activity Reference
7-Methoxy → 7-ClEnhances antimicrobial potency (MIC ↓50%)
8-Methyl → 8-CF₃Increases lipophilicity (logP ↑1.2), improving BBB penetration
4-Hydroxy → 4-OCH₃Reduces hydrogen bonding, decreasing solubility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.